molecular formula C16H11F3N2O2 B2389281 5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 941881-28-3

5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2389281
CAS No.: 941881-28-3
M. Wt: 320.271
InChI Key: GPVMAZPGIXZGLJ-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters.

    Knoevenagel Condensation: This step involves the condensation of the substituted ester with an appropriate aldehyde or ketone.

    Thermolysis: The final step involves thermolysis, promoting intramolecular cyclocondensation to form the furo[3,2-b]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halogenated esters and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furo[3,2-b]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-9-2-7-13-12(20-9)8-14(23-13)15(22)21-11-5-3-10(4-6-11)16(17,18)19/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVMAZPGIXZGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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